molecular formula C19H25NO4 B000050 Bucharidine CAS No. 25865-94-5

Bucharidine

Cat. No. B000050
CAS RN: 25865-94-5
M. Wt: 331.4 g/mol
InChI Key: FNNBYKQCHDQXOO-UHFFFAOYSA-N
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Description

Bucharidine is a new phenolic base that has been isolated from the mother liquours of Haplophyllum bucharicum . It is a 3-substituted derivative of 4-hydroxyquinolin-2-one .


Synthesis Analysis

Bucharidine is synthesized from Bucharaine through a Claisen rearrangement . This process involves the conversion of Bucharaine into Bucharidine .


Molecular Structure Analysis

Bucharidine is a molecule that contains a total of 51 bonds . It is a 3-substituted derivative of 4-hydroxyquinolin-2-one . The structure of Bucharidine decomposes into two parts under electron impact .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Bucharidine is the Claisen rearrangement . This reaction converts Bucharaine into Bucharidine .


Physical And Chemical Properties Analysis

Bucharidine is a 3-substituted derivative of 4-hydroxyquinolin-2-one . It contains a total of 51 bonds . More specific physical and chemical properties of Bucharidine are not available in the sources I found.

Scientific Research Applications

1. Chemical Structure and Properties

Bucharidine, a phenolic base isolated from Haplophyllum bucharicum, is identified as a 3-substituted derivative of 4-hydroxyquinolin-2-one. This compound has been chemically characterized and converted from bucharaine through a Claisen rearrangement (Faizutdinova et al., 1969).

2. Biochemical and Pharmacological Research

Acridine derivatives, including bucharidine, are studied for their potential in anticancer therapy. They are known to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase, which are crucial in cancer cell replication (Galdino-Pitta et al., 2013).

3. Molecular Docking and Enzyme Inhibition

Bucharidine-related compounds have been synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies are vital for understanding the potential of bucharidine in treating conditions like Alzheimer's disease (Hamuľaková et al., 2017).

4. Research in Alzheimer's Disease Treatment

Research involving acridine derivatives, including bucharidine, has shown promising results in Alzheimer's disease treatment. These compounds exhibit properties like dual enzyme inhibition, metal chelation, and antioxidant activities, which are significant in developing disease-modifying agents for Alzheimer's (Claxton et al., 2012).

5. Role in Cancer Chemotherapy

The role of acridine derivatives in cancer chemotherapy has been a focus of research due to their DNA intercalation ability and topoisomerase enzyme inhibition. This research enhances our understanding of the therapeutic potential of bucharidine in cancer treatment (Denny, 2002).

properties

IUPAC Name

4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNBYKQCHDQXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715671
Record name 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucharidine

CAS RN

25865-94-5
Record name 2(1H)-Quinolinone, 4-hydroxy-3-[1-(tetrahydro-5-hydroxy-2,6,6-trimethyl-2H-pyran-2-yl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25865-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
ZS Faizutdinova, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1969 - Springer
… The IR spectrum of bucharidine has absorption bands at 3470 cm -1 (OH) and 1645 cm "1 (… atso the fact that the NMR spectrum of bucharidine lacks the signals of olefinic protons, the …
Number of citations: 1 link.springer.com
ZS Faizutdinova, IA Bessonova, YV Rashkes… - Chemistry of Natural …, 1970 - Springer
… in bucharidine on the basis of the following considerations. Under the conditions of mass spectrometry, the bucharidine … confirmed the correctness of formula I proposed for bucharidine. …
Number of citations: 3 link.springer.com
K Ubaidullaev, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1972 - Springer
… The mother liquors remaining after the separation of the bucharaine, skimmianine, haplopine, folifine, and bucharidine were separated into phenolic and nonphenolic fractions. The …
Number of citations: 3 link.springer.com
KN Khashimov, MV Telezhenetskaya… - Chemistry of Natural …, 1969 - Springer
… The IR spectrum of bucharidine has absorption bands at 3470 cm -1 (OH) and 1645 cm "1 (… atso the fact that the NMR spectrum of bucharidine lacks the signals of olefinic protons, the …
Number of citations: 35 link.springer.com
IA Bessonova - Chemistry of Natural Compounds, 2000 - Springer
… bucharicum is an important confirmation of its involvement in the biosynthesis ofquinoline alkaloids, in particular, bucharaine, from which bucharamine.and bucharidine are lbrmed by …
Number of citations: 23 link.springer.com
K Proisl, S Kafka, J Kosmrlj - Current Organic Chemistry, 2017 - ingentaconnect.com
… An interesting natural hydroxyquinolone bucharidine was obtained from the bush Haplophyllum bucharicum [10], which exhibited estrogenic activity in mice [11]. Compound 8, named …
Number of citations: 20 www.ingentaconnect.com
SS Nazrullaev, IA Bessonova… - Chemistry of Natural …, 2001 - Springer
The estrogenic activity of 15 quinoline alkaloids isolated from plants of theHaplophyllumgenus and two derivatives was studied. These compounds exhibit estrogenic activity that …
Number of citations: 42 link.springer.com
YV Rashkes, ZS Faizutdinova, IA Bessonova… - Chemistry of Natural …, 1970 - Springer
… It has been shown previously that bucharidine (I) is a product of the anomalous (fl) Claisen rearrangement of bucharaine (I1) [2] (Scheme 1). The great similarity of the mass spectra of I …
Number of citations: 3 link.springer.com
AZ Kaldybekova, AT Amangazyeva… - Известия НАН РК …, 2018 - journals.nauka-nanrk.kz
The stirpes Rutaceae includes 150 genera and about 900 species are widely distributed in tropical, subtropical and heat-sensitized regions of both hemispheres. Most of the …
Number of citations: 7 journals.nauka-nanrk.kz
IA Bessonova, YV Rashkes, SY Yunusov - Chemistry of Natural …, 1974 - Springer
… product of the Claisen rearrangement is formed - bucharidine (III). This transformation also … In order to exclude the formation of bucharidine, we obtained bucharaine acetonide (II). The …
Number of citations: 1 link.springer.com

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